4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile
Overview
Description
4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of an amino group at the 4-position, a bromine atom at the 6-position, and a cyano group at the 5-position of the pyrrolopyrimidine ring.
Mechanism of Action
Target of Action
The primary target of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle, specifically the transition from G1 phase to S phase and the progression of the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 . This results in the disruption of cell cycle progression, particularly the transition from G1 to S phase and the progression of the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the initiation and progression of DNA replication during the S phase of the cell cycle . By inhibiting CDK2, this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has sufficient bioavailability .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, resulting in cell cycle arrest . This can lead to apoptosis, or programmed cell death, within certain cell lines . The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolo[2,3-d]pyrimidine derivatives have been reported as inhibitors of Bruton’s tyrosine kinase, serine/threonine kinase Akt1, and Ca-dependent protein kinase 1 . This suggests that 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile may interact with these enzymes and potentially others, influencing biochemical reactions within the cell.
Cellular Effects
Given the known activities of similar compounds, it is plausible that it could influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Given its structural similarity to other pyrrolo[2,3-d]pyrimidine derivatives, it may interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can be achieved through various methods. One common approach involves the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a copper catalyst. This method utilizes CuCl and 6-methylpicolinic acid as the catalytic system, with NaI as an additive to activate the electrophile . Another method involves the reaction of 4-alkylamino-5-iodo-6-methoxy-pyrimidines with malononitrile in the presence of CuI and K2CO3 .
Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis methods can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amino derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common reagents used in these reactions include copper catalysts, alkynes, malononitrile, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Research: The compound is used in studies related to cell cycle regulation and apoptosis.
Chemical Biology: The compound is used in the design and synthesis of small molecules for probing biological pathways and identifying molecular targets.
Comparison with Similar Compounds
4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can be compared with other pyrrolopyrimidine derivatives, such as:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development.
Properties
IUPAC Name |
4-amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN5/c8-5-3(1-9)4-6(10)11-2-12-7(4)13-5/h2H,(H3,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJFFHZJCFOMTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=C(NC2=N1)Br)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453083 | |
Record name | 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19393-83-0 | |
Record name | 19393-83-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-6-bromo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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